4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride
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Overview
Description
4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with the molecular formula C22H34ClN7O2S and a molecular weight of 496.069 g/mol. This compound is known for its unique structure, which includes a purine base linked to a benzenesulfonamide group through an ethyl chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride involves multiple steps, starting with the preparation of the purine base and the benzenesulfonamide group. The purine base is typically synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and functional group modifications. The benzenesulfonamide group is prepared by sulfonation of benzene derivatives, followed by amination. The final step involves linking the two moieties through an ethyl chain under controlled conditions, followed by purification and crystallization to obtain the hydrochloride salt.
Chemical Reactions Analysis
4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride is unique due to its specific structure and properties. Similar compounds include other purine derivatives and benzenesulfonamide compounds, such as:
- 4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide
- 4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each compound unique in its applications and effects.
Properties
CAS No. |
21267-93-6 |
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Molecular Formula |
C22H34ClN7O2S |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
4-[2-[[9-[5-(diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H33N7O2S.ClH/c1-4-28(5-2)14-6-7-17(3)29-16-27-20-21(25-15-26-22(20)29)24-13-12-18-8-10-19(11-9-18)32(23,30)31;/h8-11,15-17H,4-7,12-14H2,1-3H3,(H2,23,30,31)(H,24,25,26);1H |
InChI Key |
UPFKIFYUHJAHGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)N1C=NC2=C(N=CN=C21)NCCC3=CC=C(C=C3)S(=O)(=O)N.Cl |
Origin of Product |
United States |
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